molecular formula C5H4Cl2N2O B1590574 4,6-Dichloro-2-methylpyridazin-3(2H)-one CAS No. 6885-89-8

4,6-Dichloro-2-methylpyridazin-3(2H)-one

Cat. No. B1590574
CAS RN: 6885-89-8
M. Wt: 179 g/mol
InChI Key: VEYFTYYCUSQCJG-UHFFFAOYSA-N
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Description

This would typically include the compound’s systematic name, its common names, and its structural formula.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Environmental Behavior and Biodegradation

  • The behavior of herbicides in agricultural environments, specifically focusing on degradation mechanisms, highlights the significance of microbial action in decomposing chemical compounds. Studies on 2,4-dichlorophenoxyacetic acid (2,4-D) provide insights into how similar compounds might interact with the environment and the role of microorganisms in mitigating their impact. Such research indicates the potential for 4,6-Dichloro-2-methylpyridazin-3(2H)-one to undergo microbial degradation, emphasizing the importance of understanding its environmental fate and degradation pathways (Magnoli et al., 2020; Islam et al., 2017).

Applications in Analytical Chemistry

  • The design and utilization of fluorescent chemosensors for detecting metal ions and other analytes are of significant interest in analytical chemistry. Compounds such as 4-methyl-2,6-diformylphenol have been used to develop chemosensors with high selectivity and sensitivity. This area of research suggests potential applications for 4,6-Dichloro-2-methylpyridazin-3(2H)-one in the creation of novel chemosensors, leveraging its structural properties for the detection of environmental pollutants and other relevant targets (Roy, 2021).

Environmental and Human Health Impact

  • The extensive use of certain herbicides and their widespread presence in the environment raise concerns about their potential effects on human health and ecosystems. Research into compounds such as 2,4-D highlights the need for understanding the environmental persistence, toxicity, and mechanisms of action of similar chemicals, including 4,6-Dichloro-2-methylpyridazin-3(2H)-one. Such studies underscore the importance of evaluating the ecological and health impacts of chemical pollutants to inform regulatory practices and mitigate adverse effects (Bedoux et al., 2012).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

4,6-dichloro-2-methylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2O/c1-9-5(10)3(6)2-4(7)8-9/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEYFTYYCUSQCJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50496954
Record name 4,6-Dichloro-2-methylpyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50496954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloro-2-methylpyridazin-3(2H)-one

CAS RN

6885-89-8
Record name 4,6-Dichloro-2-methylpyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50496954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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